molecular formula C11H9NOS3 B7559000 (5Z)-3-allyl-5-(thien-3-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-allyl-5-(thien-3-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B7559000
M. Wt: 267.4 g/mol
InChI Key: KFQNRNGUTJKOSJ-TWGQIWQCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5Z)-3-allyl-5-(thien-3-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one, also known as Thioflavin T, is a fluorescent dye that has been widely used in scientific research applications. It was first synthesized in the 1950s and has since been used in various fields such as biochemistry, neuroscience, and pathology. In

Mechanism of Action

(5Z)-3-allyl-5-(thien-3-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one T binds to amyloid fibrils through non-covalent interactions such as hydrogen bonding and van der Waals forces. The binding of (5Z)-3-allyl-5-(thien-3-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one T to amyloid fibrils results in a shift in the dye's fluorescence spectrum, allowing for the detection of amyloid fibrils. The mechanism of (5Z)-3-allyl-5-(thien-3-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one T binding to amyloid fibrils is not fully understood, but it is thought to involve interactions with the beta-sheet structure of the fibrils.
Biochemical and Physiological Effects
(5Z)-3-allyl-5-(thien-3-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one T does not have any known biochemical or physiological effects on living organisms. It is a non-toxic dye that can be used in vitro and in vivo studies.

Advantages and Limitations for Lab Experiments

(5Z)-3-allyl-5-(thien-3-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one T has several advantages for lab experiments. It is a highly sensitive dye that can detect the presence of amyloid fibrils at low concentrations. It is also a relatively inexpensive dye that is easy to use. However, (5Z)-3-allyl-5-(thien-3-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one T has some limitations. It can bind to non-amyloid proteins, leading to false positive results. Additionally, (5Z)-3-allyl-5-(thien-3-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one T cannot distinguish between different types of amyloid fibrils, which can limit its use in certain studies.

Future Directions

There are several future directions for the use of (5Z)-3-allyl-5-(thien-3-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one T in scientific research. One area of interest is the development of new dyes that can distinguish between different types of amyloid fibrils. Another area of interest is the use of (5Z)-3-allyl-5-(thien-3-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one T in the development of new therapies for amyloid-related diseases. (5Z)-3-allyl-5-(thien-3-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one T can be used to screen potential drug candidates that can inhibit amyloid fibril formation. Additionally, (5Z)-3-allyl-5-(thien-3-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one T can be used to monitor the effectiveness of these drugs in vivo. Overall, (5Z)-3-allyl-5-(thien-3-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one T is a valuable tool in scientific research that has the potential to lead to new insights and therapies for amyloid-related diseases.

Synthesis Methods

(5Z)-3-allyl-5-(thien-3-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one T can be synthesized through a condensation reaction between thioflavine S and formaldehyde. The reaction takes place in the presence of a base such as sodium hydroxide and yields a yellowish-green powder. The purity of the product can be improved through recrystallization using a solvent such as ethanol.

Scientific Research Applications

(5Z)-3-allyl-5-(thien-3-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one T has been widely used in scientific research as a fluorescent dye that can bind to amyloid fibrils, which are protein aggregates that are associated with various diseases such as Alzheimer's, Parkinson's, and Huntington's. (5Z)-3-allyl-5-(thien-3-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one T can be used to detect the presence of amyloid fibrils in tissue samples, allowing researchers to study the pathology of these diseases. Additionally, (5Z)-3-allyl-5-(thien-3-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one T can be used to monitor the formation and growth of amyloid fibrils in vitro, allowing researchers to study the mechanism of amyloid formation.

properties

IUPAC Name

(5Z)-3-prop-2-enyl-2-sulfanylidene-5-(thiophen-3-ylmethylidene)-1,3-thiazolidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NOS3/c1-2-4-12-10(13)9(16-11(12)14)6-8-3-5-15-7-8/h2-3,5-7H,1,4H2/b9-6-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFQNRNGUTJKOSJ-TWGQIWQCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C(=CC2=CSC=C2)SC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCN1C(=O)/C(=C/C2=CSC=C2)/SC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NOS3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24811994
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

(5Z)-3-allyl-5-(thien-3-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one

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